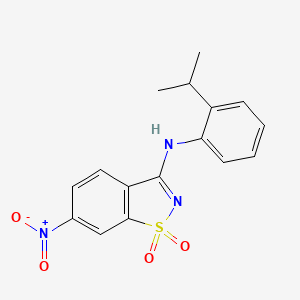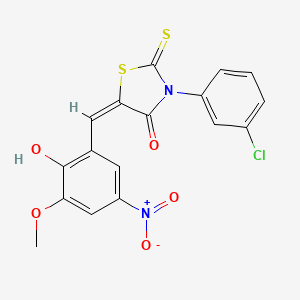![molecular formula C10H12N6O6 B4894311 N,N'-[1,2-ethanediylbis(oxy-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B4894311.png)
N,N'-[1,2-ethanediylbis(oxy-1,2,5-oxadiazole-4,3-diyl)]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[1,2-ethanediylbis(oxy-1,2,5-oxadiazole-4,3-diyl)]diacetamide, commonly known as EDOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDOA is a heterocyclic compound that contains two oxadiazole rings connected by an ethylene bridge.
作用機序
The mechanism of action of EDOA is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. EDOA has been shown to inhibit the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to the accumulation of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects:
EDOA has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and anti-inflammatory activity. EDOA has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, EDOA has been shown to induce cell death in cancer cells, while having minimal toxicity in normal cells. EDOA has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the main advantages of EDOA is its versatility, as it can be easily synthesized and modified to suit various research applications. Additionally, EDOA has been shown to exhibit relatively low toxicity in normal cells, making it a promising candidate for anticancer drug development. However, one of the limitations of EDOA is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research involving EDOA. One area of interest is the development of EDOA-based materials with enhanced optical and electronic properties. Additionally, further investigation into the mechanism of action of EDOA could provide insights into its potential as an anticancer agent. Finally, the development of novel EDOA derivatives with improved solubility and bioavailability could expand the range of applications for this promising compound.
Conclusion:
In conclusion, EDOA is a versatile and promising compound that has potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. EDOA exhibits a range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and anti-inflammatory activity. While there are limitations to working with EDOA, its versatility and low toxicity make it a promising candidate for further research.
合成法
The synthesis of EDOA involves the reaction of ethylenediamine with two equivalents of 2,5-dioxo-1,2,5-oxadiazolidine-4-carboxylic acid. The resulting product undergoes a dehydration reaction to form EDOA. The purity and yield of EDOA can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
EDOA has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, EDOA has been used as a building block for the synthesis of novel organic materials with desirable optical and electronic properties. In medicinal chemistry, EDOA has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In biochemistry, EDOA has been used as a tool for the study of protein-ligand interactions, as it can bind to proteins and stabilize their conformations.
特性
IUPAC Name |
N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O6/c1-5(17)11-7-9(15-21-13-7)19-3-4-20-10-8(12-6(2)18)14-22-16-10/h3-4H2,1-2H3,(H,11,13,17)(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNJSAJBLVJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1OCCOC2=NON=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)

![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)

![3-(4-chlorobenzyl)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B4894260.png)
![3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894268.png)

![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4894289.png)
![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)
![7-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4894296.png)
![1-[4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4894319.png)
![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)